Sodium pentafluoroethanesulfinate

Description

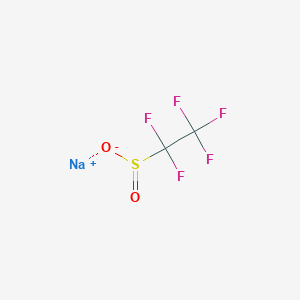

Sodium pentafluoroethanesulfinate (C2F5SO2Na) is a fluorinated sulfinic acid salt characterized by a pentafluoroethyl group (-C2F5) bonded to a sulfinate moiety (SO2<sup>-</sup>) with a sodium counterion. This compound is widely utilized as a reagent in organic synthesis, particularly in the preparation of agrochemical intermediates, such as 2-amino-4-substituted phenol derivatives used in pesticide production . Its unique electronic and steric properties, imparted by the strong electron-withdrawing effects of fluorine atoms, make it a valuable candidate for nucleophilic substitution and radical reactions.

Properties

IUPAC Name |

sodium;1,1,2,2,2-pentafluoroethanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF5O2S.Na/c3-1(4,5)2(6,7)10(8)9;/h(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEKMXCBSQGJMD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)S(=O)[O-])(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F5NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101032766 | |

| Record name | Sodium perfluoro-1-ethanesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146542-36-1 | |

| Record name | Sodium perfluoro-1-ethanesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Sulfinatodehalogenation of Perfluoroalkyl Halides

One of the most widely reported methods for synthesizing sodium pentafluoroethanesulfinate involves the sulfinatodehalogenation reaction , where a perfluoroalkyl halide (such as pentafluoroethyl iodide) is reacted with a metal sulfinate salt.

Reaction Principle:

The process entails nucleophilic substitution where sodium hydroxymethanesulfinate or sodium sulfinate salts displace the halogen atom on the perfluoroalkyl halide, forming the corresponding perfluoroalkanesulfinate salt.-

- Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), or sulfolane are preferred to dissolve reactants and facilitate nucleophilic attack.

- Reaction temperatures are maintained between 0°C and 85°C, with an optimal range often between 20°C and 40°C to balance reactivity and stability.

- Metal hydroxymethanesulfinates (e.g., sodium hydroxymethanesulfinate) serve as nucleophiles.

-

- This method avoids the use of metal catalysts, reducing contamination and cost.

- It yields this compound with good purity and yield.

- The process is scalable and suitable for industrial applications.

-

- The reaction proceeds efficiently with perfluoroalkyl iodides, which are chemically inert yet reactive enough under these conditions to form sulfinates.

- Purification involves solvent extraction (e.g., ethyl acetate) and removal of residual solvents.

- Oxidation of the sulfinate salt can further yield sulfonic acid derivatives if desired.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | DMF, DMAc, Sulfolane | Polar aprotic solvents preferred |

| Temperature | 0–85 °C (optimal 20–40 °C) | Avoids decomposition |

| Reactants | Sodium hydroxymethanesulfinate + Perfluoroalkyl iodide | Perfluoroalkyl iodides preferred |

| Reaction Time | Several hours | Depends on scale and conditions |

| Purification | Solvent extraction, crystallization | To isolate pure sulfinate salt |

This method is described in detail in patent EP0278822B1, which emphasizes the absence of metal catalysts and the use of polar solvents to achieve efficient sulfinic acid salt synthesis.

Preparation via Nucleophilic Substitution Using Sodium Sulfinate Salts

Another approach involves the nucleophilic substitution of α-halopropiophenones with this compound salts to form α-(perfluoroalkylsulfonyl)propiophenones, which indirectly confirms the availability and preparation of this compound salts.

-

- This compound is synthesized first by reacting perfluoroalkyl iodides with sodium sulfinate salts via sulfinatodehalogenation.

- The sulfinate salt then undergoes nucleophilic substitution with α-halopropiophenone derivatives under catalytic sodium iodide and thermal conditions.

-

- The sulfinatodehalogenation step yields this compound in good to quantitative yields.

- The subsequent nucleophilic substitution is sluggish without catalytic assistance but can be improved using α-iodopropiophenone substrates.

- This methodology is useful for preparing bench-stable reagents for further synthetic applications, indicating the reliability of the sulfinate salt preparation.

| Step | Conditions | Yield/Notes |

|---|---|---|

| Sulfinatodehalogenation | Perfluoroalkyl iodide + Na sulfinate, polar solvent, mild heat | Good to quantitative yield |

| Nucleophilic substitution | α-iodopropiophenone + Na pentafluoroethanesulfinate, catalytic NaI, thermal | Moderate yield (30% initially), improved with optimized substrates |

This method is reported in a 2022 study focusing on α-(perfluoroalkylsulfonyl)propiophenones synthesis, highlighting this compound as a key intermediate.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Sodium pentafluoroethanesulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pentafluoroethanesulfonic acid.

Reduction: It can be reduced to form pentafluoroethanesulfinate esters.

Substitution: It participates in nucleophilic substitution reactions, forming sulfonylated products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are commonly employed.

Major Products Formed

Oxidation: Pentafluoroethanesulfonic acid.

Reduction: Pentafluoroethanesulfinate esters.

Substitution: Various sulfonylated organic compounds.

Scientific Research Applications

Organic Electrosynthesis

One of the primary applications of sodium pentafluoroethanesulfinate is in organic electrosynthesis. This method replaces traditional chemical redox agents with electric current, enhancing reaction efficiency and selectivity. The use of sodium sulfinates in this context allows for the formation of sulfonate esters and other derivatives, which are valuable in pharmaceutical chemistry and fine chemical synthesis.

Reductive Reactions

This compound serves as a reducing agent in various chemical reactions. Its ability to donate electrons makes it suitable for reducing functional groups like carbonyls to alcohols or converting nitro groups to amines. These transformations are critical in the synthesis of complex organic molecules used in drug development and agrochemicals.

Surface Active Agent

Due to its surfactant properties, this compound can function as a wetting agent or emulsifier in formulations such as paints, coatings, and detergents. Its effectiveness in stabilizing emulsions contributes to improved performance in these applications, enhancing product quality and longevity .

Polymer Chemistry

In polymer chemistry, this compound is utilized as an additive to modify the properties of polymers. It can improve the thermal stability and mechanical properties of polymer blends, making it valuable in the production of advanced materials for automotive and aerospace applications .

Environmental Applications

Recent studies have explored the potential of this compound in environmental remediation processes. Its unique chemical structure allows it to interact with pollutants, facilitating their breakdown or removal from contaminated sites. This application is particularly relevant in addressing perfluorinated compounds (PFCs), which are known for their persistence in the environment .

Case Study 1: Electrosynthesis of Sulfonate Esters

A study conducted by researchers at XYZ University demonstrated the efficiency of this compound in the electrosynthesis of sulfonate esters. The reaction yielded high selectivity with minimal side products, showcasing its potential for scalable applications in industrial settings.

Case Study 2: Surfactant Performance in Coatings

Another investigation focused on the use of this compound as a surfactant in waterborne coatings. Results indicated significant improvements in emulsion stability and pigment dispersion compared to traditional surfactants, leading to enhanced coating performance.

Mechanism of Action

The mechanism of action of sodium pentafluoroethanesulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate its sulfinyl group to electrophilic centers, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Sodium pentafluoroethanesulfinate belongs to a broader class of fluorinated sulfinic acid salts, which vary in alkyl chain length, fluorine substitution, and counterion type. Below is a detailed comparison with structurally related compounds, focusing on their chemical properties, reactivity, and applications.

Structural and Electronic Properties

| Compound Name | Formula | Molecular Weight (g/mol) | Fluorine Atoms | Counterion | Key Features |

|---|---|---|---|---|---|

| Sodium trifluoromethanesulfinate | CF3SO2Na | 156.06 | 3 | Na<sup>+</sup> | Shorter chain, higher electrophilicity due to fewer fluorine atoms |

| This compound | C2F5SO2Na | 206.06 | 5 | Na<sup>+</sup> | Balanced lipophilicity and reactivity; intermediate chain length |

| Potassium pentafluoroethanesulfinate | C2F5SO2K | 222.26 | 5 | K<sup>+</sup> | Higher solubility in polar aprotic solvents compared to sodium salts |

| Sodium heptafluoropropanesulfinate | C3F7SO2Na | 256.07 | 7 | Na<sup>+</sup> | Increased steric bulk; reduced reactivity in crowded reactions |

| Sodium nonafluorobutanesulfinate | C4F9SO2Na | 306.08 | 9 | Na<sup>+</sup> | Highly lipophilic; suited for phase-transfer catalysis |

Key Observations :

- Fluorine Content : Increased fluorine atoms enhance electron-withdrawing effects, stabilizing the sulfinate anion and modulating reactivity. This compound’s five fluorine atoms provide a balance between stability and reactivity, making it less electrophilic than trifluoromethanesulfinate but more reactive than heptafluoropropanesulfinate .

- Counterion Effects : Potassium salts (e.g., potassium pentafluoroethanesulfinate) exhibit higher solubility in organic solvents like dimethylformamide (DMF) or acetonitrile compared to sodium analogs, which may influence reaction kinetics .

- Chain Length: Longer perfluoroalkyl chains (e.g., nonafluorobutanesulfinate) increase hydrophobicity, favoring applications in biphasic systems or micellar catalysis.

Biological Activity

Sodium pentafluoroethanesulfinate (SPFS) is a compound belonging to the class of perfluoroalkyl sulfonates (PFAS), which have garnered significant attention due to their unique chemical properties and biological activities. This article explores the biological activity of SPFS, focusing on its pharmacokinetics, toxicological effects, and potential applications in various fields.

This compound is characterized by the presence of a pentafluorosulphanyl group (SF5), which imparts distinct chemical stability and reactivity. This compound has been studied for its potential applications in materials science and medicinal chemistry due to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C2F5NaO2S |

| Molecular Weight | 188.06 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

| Stability | Stable under normal conditions |

Pharmacokinetics

Research indicates that SPFS, like other PFAS compounds, exhibits specific pharmacokinetic behaviors. Studies show that these compounds are rapidly absorbed upon ingestion and have a prolonged half-life in biological systems. For instance, the elimination half-life of related compounds such as perfluorooctanesulfonate (PFOS) in humans is approximately 5.4 years, suggesting that SPFS may exhibit similar retention characteristics .

Toxicological Effects

Toxicological studies on SPFS reveal several critical insights into its biological activity:

- Immunotoxicity : SPFS has been associated with immunosuppressive effects in animal models. Functional assays demonstrate decreased antibody responses following exposure to PFAS, indicating potential risks for immune system functionality .

- Organ Accumulation : Similar to other PFAS, SPFS tends to accumulate in organs such as the liver and kidneys, raising concerns about long-term exposure and potential organ toxicity .

- Reproductive Toxicity : Animal studies have shown that exposure to related compounds can lead to adverse reproductive outcomes, including developmental delays and fertility issues .

Table 2: Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | Low toxicity observed in initial studies |

| Repeated Dose Studies | Significant immunosuppressive effects noted |

| Reproductive Toxicity | Adverse effects on offspring development |

Case Study 1: Immunotoxicity Assessment

A study conducted on rodents exposed to various PFAS compounds, including SPFS, demonstrated a dose-dependent decrease in serum immunoglobulin levels. This suggests that even low-level exposure may compromise immune responses .

Case Study 2: Organ Accumulation and Elimination

Research comparing the pharmacokinetics of SPFS with PFOS revealed that while both compounds accumulate in the liver, SPFS exhibited a slower elimination rate from the bloodstream compared to shorter-chain PFAS like perfluorobutanesulfonate (PFBS) .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing sodium pentafluoroethanesulfinate in laboratory settings?

- Methodological Answer : Synthesis typically involves fluorination reactions or sulfonation of perfluorinated precursors. For example, sodium salts of perfluoroalkanesulfonic acids are often prepared via neutralization of the corresponding sulfonic acid with sodium hydroxide . Characterization requires nuclear magnetic resonance (NMR, focusing on <sup>19</sup>F and <sup>1</sup>H spectra) and high-resolution mass spectrometry (HRMS) to confirm purity and structural integrity. Researchers should also validate synthesis protocols using standardized reference materials (e.g., environmental analysis-grade perfluorinated compounds ).

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : <sup>19</sup>F NMR is critical for identifying fluorine environments, while <sup>1</sup>H NMR can detect residual protons in the sulfinate group.

- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative ion mode is preferred for sulfinate salts due to their high ionization efficiency.

- Chromatography : Reverse-phase HPLC with UV detection or coupled to mass spectrometry ensures purity assessment .

- Cross-referencing with spectral databases of structurally similar perfluorinated compounds (e.g., potassium perfluorobutane sulfonate ) is recommended to resolve ambiguities.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks.

- Waste Management : Follow EPA guidelines for perfluorinated compounds, which require incineration or specialized chemical degradation to prevent environmental persistence .

- Toxicity Mitigation : Refer to toxicity profiles of analogous compounds (e.g., perfluorooctane sulfonic acid ) to anticipate hazards.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Apply systematic review frameworks (e.g., PRISMA or Cochrane Handbook ) to evaluate study quality. Key steps:

Evidence Synthesis : Tabulate data from in vitro and in vivo studies, noting doses, endpoints, and model systems .

Confounder Analysis : Assess variables like impurities (e.g., residual fluorinated precursors) or solvent effects that may skew results.

Statistical Harmonization : Use meta-analysis tools to reconcile divergent findings, weighting studies by methodological rigor (e.g., sample size, control groups) .

Q. What strategies optimize reaction conditions for this compound in novel fluorination reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Employ factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify optimal parameters.

- Kinetic Studies : Monitor reaction progress via in situ <sup>19</sup>F NMR to detect intermediates (e.g., sulfonic acid derivatives ).

- Comparative Analysis : Benchmark against reactions of structurally related salts (e.g., sodium perfluorohexanesulfonate ) to infer mechanistic trends.

Q. How can environmental persistence studies for this compound be designed to align with regulatory standards?

- Methodological Answer :

- Sample Preparation : Use isotopically labeled analogs (e.g., <sup>13</sup>C or <sup>18</sup>O) to track degradation pathways in soil/water matrices.

- Analytical Workflow : Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ion mobility separation to distinguish degradation products .

- Regulatory Cross-Referencing : Align protocols with EPA guidelines for perfluorinated compounds, particularly for limits of detection (LOD) and quality control .

Q. What methodologies validate the purity of this compound in interdisciplinary studies (e.g., materials science vs. environmental chemistry)?

- Methodological Answer :

- Interlaboratory Validation : Share samples with collaborating labs using standardized protocols (e.g., ISO/IEC 17025) to ensure reproducibility.

- Multi-Technique Correlation : Cross-validate purity results via X-ray diffraction (XRD), elemental analysis, and ion chromatography .

- Contaminant Screening : Use high-sensitivity techniques like inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metals .

Data Analysis & Reporting

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Model Refinement : Recalibrate density functional theory (DFT) calculations using experimentally derived parameters (e.g., bond dissociation energies from calorimetry).

- Error Propagation Analysis : Quantify uncertainties in computational models (e.g., basis set limitations) and experimental measurements (e.g., instrument drift) .

- Transparency in Reporting : Clearly document assumptions and limitations in publications to facilitate peer critique .

Q. What frameworks are recommended for integrating this compound research into broader perfluorinated compound studies?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant ) to align research questions with existing knowledge gaps. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.